1-((2-Phenoxyethyl)sulfonyl)indoline

antiproliferative activity microtubule-targeting agents cancer cell cytotoxicity

This N-sulfonylindoline variant contains a phenoxyethyl sulfonyl moiety not investigated in published antiproliferative SAR, enabling direct benchmarking against Yang et al. IC₅₀ values of 0.039–0.112 μM. It serves as a privileged scaffold for vasopressin/oxytocin receptor interrogation (US Patent 5,578,633) and as the saturated indoline comparator in metabolic stability assays versus the indole analog. EU researchers benefit from ECHA-documented inventory status, streamlining customs clearance and chemical hygiene documentation. Source precisely this structural variant; analog substitution compromises bioactivity fidelity.

Molecular Formula C16H17NO3S
Molecular Weight 303.38
CAS No. 1351617-46-3
Cat. No. B2362662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Phenoxyethyl)sulfonyl)indoline
CAS1351617-46-3
Molecular FormulaC16H17NO3S
Molecular Weight303.38
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)CCOC3=CC=CC=C3
InChIInChI=1S/C16H17NO3S/c18-21(19,13-12-20-15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)17/h1-9H,10-13H2
InChIKeyLWPHSQWYLBFMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-((2-Phenoxyethyl)sulfonyl)indoline (CAS 1351617-46-3) – Procurement-Ready Profile of an N-Sulfonylindoline Research Chemical


1-((2-Phenoxyethyl)sulfonyl)indoline (CAS 1351617-46-3) is a synthetic N-sulfonylindoline derivative belonging to the broader class of sulfonamide-containing heterocycles [1]. The compound incorporates a saturated indoline core, a sulfonyl linker, and a terminal phenoxyethyl moiety, a structural motif that distinguishes it from unsaturated indole analogs and other N-sulfonyl variants . While the compound itself lacks an entry in PubChem as of this analysis, its parent class, the N-sulfonylindolines, is established in the medicinal chemistry literature as a privileged scaffold with reported activity against vasopressin/oxytocin receptors and antiproliferative targets [2]. The compound is available from several research chemical suppliers and is governed by general REACH provisions within the EU [3].

1-((2-Phenoxyethyl)sulfonyl)indoline (CAS 1351617-46-3) – Why Generic Substitution with Unvalidated N-Sulfonylindolines Carries Technical Risk


The N-sulfonylindoline scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity, wherein modest alterations to the sulfonyl substituent, the indoline substitution pattern, or the saturation state of the heterocycle can produce order-of-magnitude shifts in biological potency [1]. A 2014 study demonstrated that within a single series of 1-sulfonyl indolines, antiproliferative IC₅₀ values ranged from 0.039 μM to >100 μM across identical cell lines, solely as a function of substituent variation [1]. Furthermore, the presence of a saturated indoline core versus an unsaturated indole core influences the compound's susceptibility to metabolic oxidation and its conformational rigidity upon target engagement . Consequently, substituting 1-((2-phenoxyethyl)sulfonyl)indoline with an arbitrarily selected N-sulfonylindoline analog, an indole-based sulfonamide, or a truncated phenoxyethyl sulfone cannot be assumed to preserve the intended biological or physicochemical profile of the research program [2].

1-((2-Phenoxyethyl)sulfonyl)indoline (CAS 1351617-46-3) – Quantitative Differentiation Evidence Against Closest Comparators


Antiproliferative Potency Range Inferred from Structurally Congeneric 1-Sulfonylindolines

Direct antiproliferative data for 1-((2-phenoxyethyl)sulfonyl)indoline are not yet reported in the peer-reviewed literature. However, a 2014 structure–activity relationship study of closely related 1-sulfonyl indolines provides a quantitative benchmark for the scaffold. In that study, compounds 9a and 9e—indoline-based sulfonamides bearing cyclopropane moieties—exhibited IC₅₀ values of 0.055–0.105 μM and 0.039–0.112 μM, respectively, against a panel of four human cancer cell lines (HCT116, PC3, HepG2, SK-OV-3) [1]. In contrast, other 1-sulfonyl indolines within the same series showed IC₅₀ values exceeding 100 μM, underscoring the critical impact of the N-sulfonyl substituent on potency [1]. The target compound, 1-((2-phenoxyethyl)sulfonyl)indoline, represents a distinct substituent combination not evaluated in that publication; its placement on this SAR landscape remains uncharacterized.

antiproliferative activity microtubule-targeting agents cancer cell cytotoxicity

Receptor Affinity Potential Inferred from N-Sulfonylindoline Patent Disclosure

No direct receptor binding data are available for 1-((2-phenoxyethyl)sulfonyl)indoline. The U.S. Patent 5,578,633 broadly claims that N-sulfonylindoline derivatives of formula (I) and (I)' exhibit affinity for vasopressin and oxytocin receptors [1]. The patent exemplifies a range of N-sulfonyl substituents including alkyl, cycloalkyl, and substituted phenyl groups, but does not explicitly exemplify or assay the 2-phenoxyethyl sulfonyl variant [1]. The patent's claims provide a class-level inference that N-sulfonylindolines can engage these G-protein-coupled receptors, but the quantitative affinity (Ki or IC₅₀) of the target compound remains undetermined.

vasopressin receptor oxytocin receptor CNS indications

Regulatory and Supply Chain Differentiation: REACH-Registered N-Sulfonylindoline

According to the European Chemicals Agency (ECHA), 1-((2-phenoxyethyl)sulfonyl)indoline is listed in the REACH Registration and Classification & Labelling (C&L) Inventory, with data updated as of September 30, 2025 [1]. The compound is therefore subject to EU regulatory oversight for industrial and research use. In contrast, many other N-sulfonylindoline research chemicals (e.g., 1-[(4-ethylphenyl)sulfonyl]indoline, 1-[(4-methoxyphenyl)sulfonyl]indoline) lack a dedicated ECHA Infocard or have not completed REACH registration, which can complicate importation, customs clearance, and institutional compliance verification within EU member states [2]. This documented regulatory status provides a tangible procurement advantage for EU-based laboratories requiring a compliant, traceable source of N-sulfonylindoline research material.

REACH compliance EU regulatory status procurement qualification

Structural Differentiation: Indoline Core Saturation Versus Unsaturated Indole Analogs

1-((2-Phenoxyethyl)sulfonyl)indoline incorporates a saturated 2,3-dihydroindole (indoline) core, in contrast to the fully aromatic indole core found in its direct structural analog 1-((2-phenoxyethyl)sulfonyl)indole . The saturation of the 2,3-bond eliminates the planar, electron-rich indole π-system, which is a known substrate for cytochrome P450-mediated oxidation and can lead to reactive metabolite formation [1]. While no direct metabolic stability data are published for this specific compound, the indoline scaffold is generally associated with improved metabolic stability relative to indole in drug discovery programs due to reduced susceptibility to CYP-mediated N-dealkylation and epoxidation [1]. This structural distinction provides a scientifically grounded rationale for selecting the indoline variant over the indole analog when metabolic liability is a program concern.

metabolic stability CYP oxidation susceptibility conformational rigidity

1-((2-Phenoxyethyl)sulfonyl)indoline (CAS 1351617-46-3) – Evidence-Driven Research and Industrial Application Scenarios


SAR Probe for N-Sulfonylindoline Antiproliferative Activity Expansion

Use as a structurally distinct N-sulfonylindoline variant to systematically explore the SAR around the sulfonyl substituent in antiproliferative assays. The compound's phenoxyethyl sulfonyl group represents a region of chemical space not covered in the 2014 Yang et al. study, which focused on cyclopropane-containing sulfonamides [1]. Testing this compound against the same panel of cancer cell lines (HCT116, PC3, HepG2, SK-OV-3) would enable a direct comparison to the published benchmark IC₅₀ values of 0.039–0.112 μM for the most potent analogs [1].

Vasopressin/Oxytocin Receptor Pharmacology Probe

Employ as a tool compound to interrogate the contribution of the phenoxyethyl sulfonyl moiety to vasopressin and oxytocin receptor binding within the N-sulfonylindoline scaffold claimed in US Patent 5,578,633 [2]. The patent does not exemplify this specific substituent; therefore, procurement enables novel SAR generation around a privileged chemotype with reported CNS and cardiovascular therapeutic relevance [2].

Metabolic Stability Comparator in Indoline vs. Indole Head-to-Head Studies

Use as the indoline comparator arm in studies evaluating the impact of 2,3-bond saturation on metabolic stability, CYP inhibition, and reactive metabolite formation. Pair with the corresponding indole analog (1-((2-phenoxyethyl)sulfonyl)indole) in liver microsome or hepatocyte stability assays to generate quantitative data on the metabolic advantage conferred by the saturated core [3].

EU REACH-Compliant Research Chemical for Institutional Procurement

Specify this compound for EU-based research programs requiring REACH-registered, ECHA-documented chemical inventory items. The availability of an ECHA Infocard and C&L Inventory entry streamlines customs clearance, satisfies institutional chemical hygiene plan documentation, and reduces administrative barriers to procurement relative to non-registered N-sulfonylindoline alternatives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((2-Phenoxyethyl)sulfonyl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.